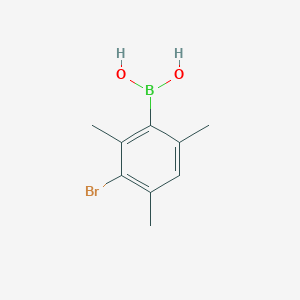

3-Bromo-2,4,6-trimethylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2,4,6-trimethylphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO2 and a molecular weight of 242.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated trimethylphenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid typically involves the bromination of 2,4,6-trimethylphenylboronic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2,4,6-trimethylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidative cross-coupling and addition reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide in an aqueous or organic solvent.

Oxidative Cross-Coupling: This reaction uses oxidizing agents like copper(II) acetate or silver(I) oxide in the presence of a suitable solvent.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

3-Bromo-2,4,6-trimethylphenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation process, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which play crucial roles in the reaction mechanism .

Comparación Con Compuestos Similares

2,4,6-Trimethylphenylboronic acid: This compound lacks the bromine atom and is used in similar coupling reactions.

3-Bromophenylboronic acid: This compound has a similar structure but without the trimethyl groups, making it less sterically hindered.

Uniqueness: 3-Bromo-2,4,6-trimethylphenylboronic acid is unique due to the presence of both bromine and trimethyl groups, which provide steric hindrance and influence its reactivity in coupling reactions. This makes it particularly useful in synthesizing sterically demanding biaryl compounds .

Actividad Biológica

3-Bromo-2,4,6-trimethylphenylboronic acid (CAS No. 849062-19-7) is a boronic acid derivative with significant implications in organic synthesis, particularly in cross-coupling reactions. This compound exhibits unique biological activities that have been explored in various studies. This article summarizes the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications.

- Molecular Formula : C9H12BBrO2

- Molecular Weight : 242.91 g/mol

- CAS Number : 849062-19-7

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in various biochemical processes:

- Inhibition of Proteasomes : Boronic acids can inhibit the proteasome pathway by binding to the active site of proteasomal enzymes. This inhibition can lead to the accumulation of proteins within cells, affecting cell cycle regulation and apoptosis.

- Cross-Coupling Reactions : The compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is facilitated by palladium catalysts and has been shown to yield high conversions under optimized conditions .

Anticancer Potential

Recent studies have investigated the anticancer properties of boronic acids. For instance:

- Case Study : A study demonstrated that boronic acids could induce apoptosis in cancer cells by disrupting proteasomal function. The specific activity of this compound was evaluated in various cancer cell lines, showing a dose-dependent increase in cell death .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Inhibition of β-lactamase : Research has indicated that certain boronic acids can effectively inhibit β-lactamase enzymes produced by resistant bacterial strains. This activity enhances the efficacy of β-lactam antibiotics against resistant infections .

Research Findings

Applications

- Synthetic Chemistry : Utilized primarily in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development : Investigated as a potential lead compound for developing anticancer drugs and antibiotic adjuvants.

- Biochemical Research : Employed in studies examining protein interactions and enzyme kinetics.

Propiedades

IUPAC Name |

(3-bromo-2,4,6-trimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVBOLIWMAIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1C)C)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584398 |

Source

|

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-19-7 |

Source

|

| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.